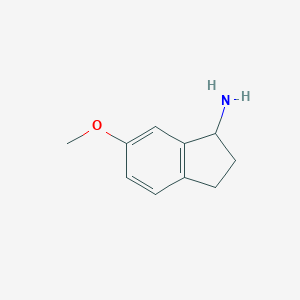
6-Methoxy-2,3-dihydro-1H-inden-1-amine
Overview
Description
6-Methoxy-2,3-dihydro-1H-inden-1-amine is a useful research compound. Its molecular formula is C10H13NO and its molecular weight is 163.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Advanced Oxidation Processes
Nitrogen-containing compounds like "6-Methoxy-2,3-dihydro-1H-inden-1-amine" have been a focus in the degradation studies of hazardous materials. Advanced Oxidation Processes (AOPs) are highlighted as effective in mineralizing nitrogen-containing compounds to improve treatment schemes. These processes are particularly relevant for the degradation of aromatic amines, dyes, and pesticides, showcasing the significance of such compounds in environmental science and engineering (Bhat & Gogate, 2021).
Environmental and Health Impact
The study of benzidine analogues, including methoxy derivatives, has shed light on their mutagenicity and carcinogenicity. These studies are crucial for understanding the health impacts of such compounds and guiding regulatory standards for occupational safety and environmental protection (Chung, Chen, & Claxton, 2006).
Pharmaceutical and Biomedical Applications
Research on the synthesis of 1,2-oxazines and 1,2-benzoxazines, related to the structure of "this compound", highlights the importance of these compounds in medicinal chemistry. These compounds serve as key intermediates in the development of pharmaceuticals, demonstrating the versatility and utility of methoxy-substituted amines in drug design and development (Sainsbury, 1991).
Environmental Estrogens
Methoxychlor, a compound structurally related to "this compound", has been used as a model to study the effects of environmental estrogens. Such research is pivotal for assessing the ecological and health risks posed by synthetic chemicals that mimic or interfere with the action of natural hormones, emphasizing the broader implications of chemical research (Cummings, 1997).
Catalysis and Synthesis
The compound and its derivatives have been examined in the context of catalysis, particularly in reductive amination processes that are fundamental in organic synthesis. These studies contribute to the development of new synthetic methodologies that are more efficient, selective, and environmentally friendly, underscoring the critical role of such compounds in advancing chemical synthesis (Irrgang & Kempe, 2020).
Safety and Hazards
Properties
IUPAC Name |
6-methoxy-2,3-dihydro-1H-inden-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-12-8-4-2-7-3-5-10(11)9(7)6-8/h2,4,6,10H,3,5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYGIPIBKCOYHFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC2N)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40432785 | |
| Record name | 6-Methoxy-1-Indanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103028-81-5 | |
| Record name | 6-Methoxy-1-Indanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

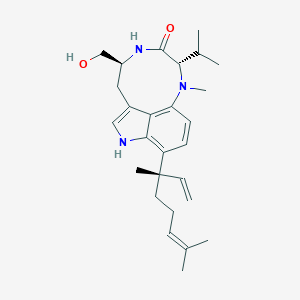

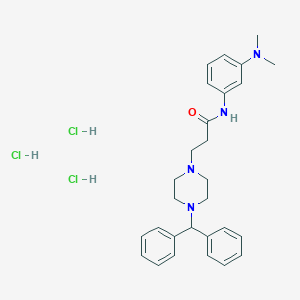
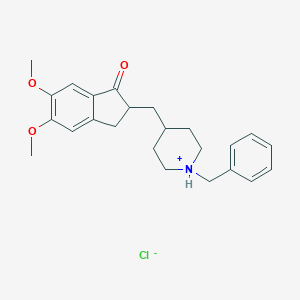
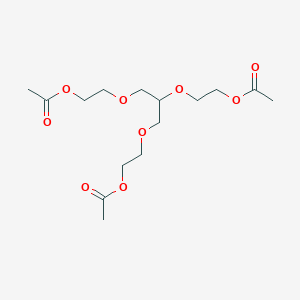




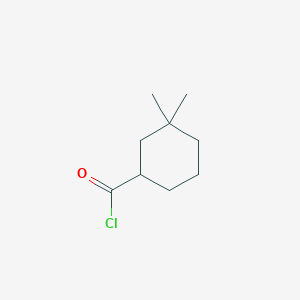


![2-[6-(4-Chlorophenoxy)hexyl]oxirane-2-carboxylic acid](/img/structure/B11939.png)
